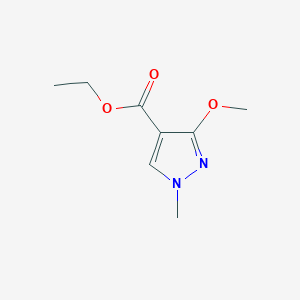

ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-methoxy-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-4-13-8(11)6-5-10(2)9-7(6)12-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFXSLIOBXEMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461196 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methoxy-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103626-04-6 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methoxy-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process commencing with the preparation of a key intermediate, diethyl 2-(ethoxymethylene)malonate. This is followed by a cyclocondensation reaction with methylhydrazine to construct the pyrazole core, yielding ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. The final step involves the O-methylation of the pyrazolone intermediate to afford the target compound. This guide includes detailed experimental protocols, tabulated quantitative data for each step, and a visual representation of the synthesis pathway to facilitate a thorough understanding of the process for research and development applications.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their diverse biological activities are attributed to the versatile chemical nature of the pyrazole ring, which allows for a wide range of functionalization. This compound is a key intermediate in the synthesis of various bioactive molecules. This guide details a robust and well-established pathway for its preparation, providing researchers and drug development professionals with the necessary information for its synthesis and subsequent application in their research endeavors.

Overall Synthesis Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence as illustrated below. The pathway begins with the formation of an electrophilic intermediate, which then undergoes cyclization with a substituted hydrazine, followed by a final methylation step.

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(ethoxymethylene)malonate

This step involves a condensation reaction between diethyl malonate and triethyl orthoformate in the presence of acetic anhydride.

Experimental Protocol:

A mixture of diethyl malonate (1.0 mol), triethyl orthoformate (1.2 mol), and acetic anhydride (1.5 mol) is heated to reflux at 120-130 °C for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and the excess reagents and by-products are removed by distillation under reduced pressure. The resulting crude diethyl 2-(ethoxymethylene)malonate is then purified by vacuum distillation.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass/Volume |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 1.0 | 160.17 g |

| Triethyl orthoformate | C₇H₁₆O₃ | 148.20 | 1.2 | 177.84 g |

| Acetic anhydride | C₄H₆O₃ | 102.09 | 1.5 | 153.14 g |

| Product: | ||||

| Diethyl 2-(ethoxymethylene)malonate | C₁₀H₁₆O₅ | 216.23 | - | Yield dependent |

Table 1: Reagents and expected product for the synthesis of diethyl 2-(ethoxymethylene)malonate.

Step 2: Synthesis of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

This step involves the cyclocondensation of the previously synthesized diethyl 2-(ethoxymethylene)malonate with methylhydrazine.

Experimental Protocol:

To a solution of diethyl 2-(ethoxymethylene)malonate (1.0 mol) in ethanol (500 mL) is added methylhydrazine (1.0 mol) dropwise at room temperature with stirring. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is triturated with diethyl ether, and the solid product is collected by filtration, washed with cold diethyl ether, and dried to afford ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass/Volume |

| Diethyl 2-(ethoxymethylene)malonate | C₁₀H₁₆O₅ | 216.23 | 1.0 | 216.23 g |

| Methylhydrazine | CH₆N₂ | 46.07 | 1.0 | 46.07 g |

| Product: | ||||

| Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | C₇H₁₀N₂O₃ | 170.17 | - | Yield dependent |

Table 2: Reagents and expected product for the synthesis of ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate.

Step 3: Synthesis of this compound

The final step is the O-methylation of the pyrazolone intermediate. This can be achieved using various methylating agents. A common and effective method involves the use of dimethyl sulfate.

Experimental Protocol:

To a stirred suspension of ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (1.0 mol) and potassium carbonate (1.5 mol) in acetone (1 L) is added dimethyl sulfate (1.1 mol) dropwise at room temperature. The reaction mixture is then heated to reflux for 6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate) affords pure this compound.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass/Volume |

| Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | C₇H₁₀N₂O₃ | 170.17 | 1.0 | 170.17 g |

| Dimethyl sulfate | C₂H₆O₄S | 126.13 | 1.1 | 138.74 g |

| Potassium carbonate | K₂CO₃ | 138.21 | 1.5 | 207.32 g |

| Product: | ||||

| This compound | C₈H₁₂N₂O₃ | 184.19 | - | Yield dependent |

Table 3: Reagents and expected product for the synthesis of this compound.

Quantitative Data Summary

| Step | Product | Typical Yield (%) | Melting Point (°C) | Key Spectroscopic Data |

| 1 | Diethyl 2-(ethoxymethylene)malonate | 85-95 | N/A (liquid) | ¹H NMR (CDCl₃): δ 8.54 (s, 1H), 4.25 (q, 4H), 1.33 (t, 6H) |

| 2 | Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | 80-90 | 185-188 | ¹H NMR (DMSO-d₆): δ 11.1 (br s, 1H), 7.95 (s, 1H), 4.15 (q, 2H), 3.45 (s, 3H), 1.25 (t, 3H) |

| 3 | This compound | 75-85 | 68-70 | ¹H NMR (CDCl₃): δ 7.90 (s, 1H), 4.30 (q, 2H), 3.95 (s, 3H), 3.85 (s, 3H), 1.35 (t, 3H) |

Table 4: Summary of typical yields and analytical data for the synthesis pathway.

Logical Workflow Diagram

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

Figure 2: Logical workflow of the synthesis process.

Conclusion

This technical guide outlines a reliable and efficient three-step synthesis of this compound. The provided detailed experimental protocols, tabulated data, and visual diagrams offer a comprehensive resource for chemists in the fields of pharmaceutical and materials science. The methodology is scalable and utilizes readily available starting materials, making it a practical approach for both laboratory-scale synthesis and potential industrial applications. The successful synthesis of this key pyrazole intermediate opens avenues for the development of novel compounds with diverse biological and chemical properties.

An In-depth Technical Guide to Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Its chemical structure, featuring a substituted pyrazole ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical industry. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological significance of this compound, with a focus on its role as a precursor to herbicidal agents.

Chemical and Physical Properties

A thorough review of available data provides the following physical and chemical characteristics for this compound.

| Property | Value | Source |

| CAS Number | 103626-04-6 | N/A |

| Molecular Formula | C₈H₁₂N₂O₃ | N/A |

| Molecular Weight | 184.19 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥97% | N/A |

Spectroscopic Data

While specific spectra are not publicly available, chemical database entries indicate the availability of 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound.[1] These analytical techniques are crucial for confirming the identity and purity of the synthesized compound.

Synthesis and Experimental Protocols

The synthesis of this compound is a key step in the production of certain agrochemicals. While a specific, detailed protocol for this exact molecule is not publicly documented, a general synthetic pathway can be inferred from related pyrazole syntheses. The following diagram outlines a plausible synthetic workflow.

Figure 1: A generalized workflow for the synthesis of the target compound.

A typical experimental protocol would involve the following key steps:

-

Cyclization: Condensation of a suitable β-ketoester with a methylhydrazine derivative to form the pyrazole ring.

-

Functionalization: Introduction of the methoxy group at the 3-position and methylation at the 1-position of the pyrazole ring. This may involve multiple steps and require specific reagents and reaction conditions.

-

Work-up and Purification: Following the reaction, the crude product would be isolated and purified using standard laboratory techniques such as extraction, crystallization, and column chromatography to achieve the desired purity.

-

Characterization: The final product's identity and purity would be confirmed using analytical techniques like NMR, MS, and IR spectroscopy.

Biological Significance and Applications

The primary documented application of this compound is as a key intermediate in the synthesis of pyrazole-based herbicides. These herbicides are known to act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Signaling Pathway and Mechanism of Action

HPPD is a critical enzyme in the metabolic pathway of plants responsible for the biosynthesis of plastoquinone and tocopherol. Inhibition of this enzyme leads to a depletion of these essential compounds, which in turn disrupts carotenoid biosynthesis. Without carotenoids to protect chlorophyll from photo-oxidation, the plant's photosynthetic machinery is destroyed, leading to characteristic bleaching symptoms and eventual plant death.

The following diagram illustrates the role of HPPD and the inhibitory action of herbicides derived from this compound.

Figure 2: The inhibitory effect of pyrazole herbicides on the HPPD pathway.

Several studies have focused on the design and synthesis of novel pyrazole derivatives as HPPD inhibitors for herbicidal applications.[2][3][4] These studies highlight the importance of the pyrazole scaffold in developing effective and selective herbicides. The derivatives synthesized from this compound are designed to bind to the active site of the HPPD enzyme, preventing it from carrying out its normal function.

Conclusion

This compound is a significant chemical intermediate, primarily valued for its role in the development of HPPD-inhibiting herbicides. While detailed public data on its specific physical properties and synthesis are limited, its structural features and known applications make it a compound of high interest to researchers in agrochemical synthesis and development. Further research into the synthesis and properties of this and related pyrazole derivatives could lead to the discovery of new and more effective herbicidal agents.

References

- 1. This compound(103626-04-6) 1H NMR spectrum [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate (CAS 103626-04-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate is a key chemical intermediate, primarily utilized in the synthesis of a range of biologically active molecules. Its core structure, a substituted pyrazole, is a prevalent scaffold in medicinal and agricultural chemistry, known to impart a variety of pharmacological and biological activities. Pyrazole derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, antifungal, and herbicidal properties.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, a detailed plausible synthesis protocol, and its significant application as a precursor for pyrazole-4-carboxamide herbicides.

Chemical Properties

A summary of the key chemical properties for this compound is provided in the table below.

| Property | Value |

| CAS Number | 103626-04-6 |

| Molecular Formula | C₈H₁₂N₂O₃ |

| Molecular Weight | 184.19 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in most organic solvents |

Synthesis of this compound

The overall synthetic workflow is depicted in the following diagram:

References

In-Depth Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate (CAS Number: 103626-04-6). Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines theoretical predictions, data from analogous compounds, and established principles of spectroscopic analysis and synthetic organic chemistry to serve as a valuable resource for researchers working with this and related pyrazole derivatives.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from established chemical shift correlations and analysis of closely related pyrazole structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole-H5 | ~7.8 - 8.2 | s | - |

| O-CH₃ | ~3.9 - 4.1 | s | - |

| N-CH₃ | ~3.7 - 3.9 | s | - |

| O-CH₂-CH₃ | ~4.2 - 4.4 | q | ~7.1 |

| O-CH₂-CH₃ | ~1.2 - 1.4 | t | ~7.1 |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~163 - 166 |

| C3 (Pyrazole) | ~158 - 162 |

| C5 (Pyrazole) | ~138 - 142 |

| C4 (Pyrazole) | ~100 - 105 |

| O-CH₃ | ~58 - 62 |

| O-CH₂-CH₃ | ~60 - 63 |

| N-CH₃ | ~35 - 39 |

| O-CH₂-CH₃ | ~14 - 16 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Expected Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980 - 2850 | C-H stretch | Aliphatic (methyl, ethyl) |

| ~1710 - 1730 | C=O stretch | Ester |

| ~1550 - 1600 | C=N, C=C stretch | Pyrazole ring |

| ~1250 - 1300 | C-O-C stretch | Methoxy, Ester |

| ~1050 - 1150 | C-O stretch | Methoxy, Ester |

Sample Preparation: Neat liquid or KBr pellet.

Table 4: Expected Mass Spectrometry (MS) Data

| m/z | Interpretation |

| [M]⁺ | Molecular ion peak |

| [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| [M - COOCH₂CH₃]⁺ | Loss of the ethoxycarbonyl group |

| [M - CH₃]⁺ | Loss of a methyl group (from N-methyl or methoxy) |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following sections outline plausible experimental methodologies for the synthesis of this compound and its subsequent spectroscopic characterization.

Synthesis Protocol: A Potential Route

A common strategy for the synthesis of substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the target molecule, a plausible route would start from a suitably substituted β-ketoester.

Reaction Scheme:

A potential, though not definitively reported, synthetic pathway could involve the reaction of ethyl 2-formyl-3-oxobutanoate with methylhydrazine, followed by methylation of the resulting pyrazole-3-ol to introduce the methoxy group. A more direct approach, if a suitable precursor is available, would be the cyclization of a methoxy-containing dicarbonyl compound with methylhydrazine.

General Procedure:

-

Reaction Setup: To a solution of the appropriate β-dicarbonyl precursor in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an equimolar amount of methylhydrazine.

-

Reaction Execution: The reaction mixture is stirred at room temperature or heated to reflux for a period of 2 to 24 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate.

-

Methylation: The resulting pyrazolol is then O-methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or DMF) to yield the final product, this compound. The product is then purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Spectra are recorded on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 32 scans are typically averaged.

-

¹³C NMR Spectroscopy: Spectra are recorded on the same instrument at a corresponding frequency (e.g., 100 MHz for a 400 MHz spectrometer) using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is used, and a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, a small amount of the sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating the mass spectrum.

-

Mass Analysis: The mass-to-charge ratios (m/z) of the resulting ions are determined by a mass analyzer (e.g., quadrupole or time-of-flight).

Visualization of Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

In-Depth Technical Guide to the ¹H NMR Spectroscopy of Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a representative synthetic workflow.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms and is a common scaffold in many pharmaceutically active compounds. Understanding the precise structure and purity of such molecules is paramount in drug discovery and development, with ¹H NMR spectroscopy being one of the most powerful analytical tools for this purpose. This guide serves as a practical resource for researchers working with this and structurally related compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals corresponding to the five unique proton environments in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integration values are summarized in the table below. These predictions are based on the analysis of structurally similar pyrazole derivatives and standard chemical shift increments.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1 | ~7.9 - 8.1 | Singlet | 1H | - | Pyrazole H-5 |

| 2 | ~4.2 - 4.3 | Quartet | 2H | ~7.1 | -O-CH₂ -CH₃ |

| 3 | ~3.9 - 4.0 | Singlet | 3H | - | -O-CH₃ |

| 4 | ~3.7 - 3.8 | Singlet | 3H | - | N-CH₃ |

| 5 | ~1.2 - 1.3 | Triplet | 3H | ~7.1 | -O-CH₂-CH₃ |

Structural Assignment and Rationale

The predicted chemical shifts are rationalized as follows:

-

Pyrazole Ring Proton (H-5): The single proton on the pyrazole ring is expected to be the most downfield signal due to the aromatic nature of the heterocycle and the deshielding effect of the adjacent ester group. It appears as a singlet as there are no adjacent protons to couple with.

-

Ethyl Ester Group (-OCH₂CH₃): The methylene protons (-O-CH₂-) are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-CH₃) are further upfield and appear as a triplet due to coupling with the two methylene protons. A typical coupling constant for ethyl groups is around 7.1 Hz.

-

Methoxy Group (-OCH₃): The three protons of the methoxy group are in a relatively shielded environment and are expected to appear as a sharp singlet.

-

N-Methyl Group (N-CH₃): The protons of the N-methyl group are also shielded and will appear as a singlet. Its chemical shift is influenced by its position on the pyrazole ring.

Experimental Protocol: ¹H NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution and a homogenous solution.

2. NMR Instrument Setup and Data Acquisition:

-

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

-

Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature (typically 298 K).

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of a reference signal (e.g., the residual solvent peak or TMS).

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8 to 16) should be co-added to achieve an adequate signal-to-noise ratio.

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the reference peak (TMS to 0 ppm or the residual solvent peak to its known chemical shift, e.g., 7.26 ppm for CDCl₃).

-

Integrate the signals to determine the relative number of protons contributing to each resonance.

-

Analyze the multiplicities and coupling constants of the signals to elucidate the spin-spin coupling network.

Synthetic Workflow

A plausible synthetic route to this compound can be envisioned starting from commercially available precursors. The following diagram illustrates a logical workflow for its preparation, which is a common strategy for the synthesis of substituted pyrazoles.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a comprehensive overview of the ¹H NMR spectroscopy of this compound. The presented predicted data, detailed experimental protocol, and illustrative synthetic workflow offer valuable information for researchers engaged in the synthesis, characterization, and application of this and related pyrazole derivatives in the fields of medicinal chemistry and drug development. Accurate spectral interpretation is crucial for confirming molecular structure and ensuring sample purity, which are fundamental to advancing research and development efforts.

An In-depth Technical Guide to the 13C NMR Spectroscopy of Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents predicted chemical shifts based on the analysis of structurally similar pyrazole derivatives found in the literature.[1][2][3][4] This document also outlines a comprehensive experimental protocol for acquiring high-quality 13C NMR data for this and similar small organic molecules.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values are estimated by comparing the chemical shifts of analogous carbons in various substituted pyrazoles.[1][2][3][4] The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~163 |

| C3 | ~158 |

| C5 | ~140 |

| C4 | ~95 |

| OCH3 | ~58 |

| OCH2CH3 | ~60 |

| N-CH3 | ~38 |

| OCH2CH3 | ~14 |

Note: These are estimated values and may differ from experimental results.

Structural Representation and NMR Correlation

The following diagram illustrates the molecular structure of this compound, with each carbon atom labeled for correlation with the predicted 13C NMR signals.

Caption: Molecular structure of this compound.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed protocol for acquiring a high-quality 13C NMR spectrum of a small organic molecule such as this compound.

Sample Preparation

-

Sample Quantity: Weigh approximately 10-50 mg of the purified compound. The exact amount will depend on the sensitivity of the NMR instrument.

-

Solvent: Choose a deuterated solvent that readily dissolves the sample. For pyrazole derivatives, deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices. Use approximately 0.6-0.7 mL of the solvent.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

-

Procedure:

-

Carefully transfer the weighed sample into the NMR tube.

-

Add the deuterated solvent to the tube.

-

Securely cap the tube and gently vortex or sonicate to ensure complete dissolution of the sample.

-

If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

-

NMR Instrument Setup and Calibration

-

Instrument: A modern NMR spectrometer with a field strength of at least 400 MHz (for 1H) is recommended for good signal dispersion and sensitivity in 13C NMR.

-

Probe Tuning: Tune and match the NMR probe to the 13C frequency to ensure optimal signal transmission and detection.

-

Locking: Lock the field frequency using the deuterium signal from the solvent.

-

Shimming: Shim the magnetic field to achieve high homogeneity, which results in sharp, symmetrical NMR signals. This can be performed manually or using automated shimming routines.

Data Acquisition

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used. This technique decouples the protons from the carbon nuclei, resulting in a spectrum of singlets for each unique carbon atom, which simplifies the spectrum and improves the signal-to-noise ratio.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay without significantly saturating the signals.

-

Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts for organic molecules (typically 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei between scans. For quantitative analysis, longer delays (5-10 times the longest T1) are necessary.[5]

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.[6] The number of scans can range from several hundred to several thousand, depending on the sample concentration and instrument sensitivity. The acquisition can be monitored periodically, and stopped when a sufficient signal-to-noise ratio is achieved.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum. An exponential multiplication with a line broadening factor of 1-2 Hz is commonly applied to improve the signal-to-noise ratio.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known chemical shift value (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis in an NMR experiment.

Caption: Standard workflow for an NMR experiment.

References

Mass Spectrometry of Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a publicly available experimental mass spectrum for this specific molecule, this guide presents a predicted fragmentation pattern and mass spectrum based on established principles of mass spectrometry and data from structurally analogous compounds. The methodologies and data herein serve as a valuable resource for the characterization and structural elucidation of novel pyrazole derivatives.

Predicted Electron Ionization Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is predicted to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its ester, methoxy, and pyrazole ring functionalities. The fragmentation pathways are influenced by the stability of the resulting carbocations and neutral losses.

Predicted Mass Spectral Data

The predicted mass-to-charge ratios (m/z) and relative abundances of the principal ions in the EI mass spectrum of this compound are summarized in the table below. This prediction is based on the analysis of fragmentation patterns of similar pyrazole derivatives and aromatic esters.

| m/z | Predicted Relative Abundance (%) | Proposed Fragment Ion/Neutral Loss |

| 198 | 45 | [M]+• (Molecular Ion) |

| 169 | 85 | [M - C2H5]+ |

| 153 | 100 | [M - OC2H5]+ |

| 141 | 30 | [M - COOC2H5]+ |

| 125 | 60 | [M - OC2H5 - CO]+ |

| 110 | 25 | [M - C2H5O - C2H4]+ |

| 82 | 40 | [C4H4N2O]+ |

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the loss of an electron from the molecular ion.

Experimental Protocols

The following is a detailed protocol for the acquisition of a mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Sample Preparation

-

Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a high-purity volatile solvent such as methanol or acetonitrile.

-

Dilution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent.

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

Gas Chromatography (GC) Conditions

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this type of compound.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Solvent Delay: 3 minutes

Logical Workflow for Spectral Interpretation

The process of interpreting the mass spectrum of a novel compound follows a logical progression from initial data acquisition to final structure confirmation.

Hypothetical Signaling Pathway in Drug Development

In the context of drug development, pyrazole-containing compounds are often investigated for their potential to modulate various signaling pathways implicated in disease. The following diagram illustrates a representative signaling cascade that could be a target for a novel pyrazole-based therapeutic.

An In-depth Technical Guide to the Infrared Spectrum of Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its structural features as revealed by IR spectroscopy.

Molecular Structure and Functional Groups

This compound is a substituted pyrazole derivative. The molecular structure incorporates several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a pyrazole ring, a methoxy group, an N-methyl group, and an ethyl ester group. Understanding the vibrational modes of these functional groups is crucial for the interpretation of the compound's IR spectrum.

Expected Infrared Absorption Data

While a definitive experimental spectrum for this specific molecule is not publicly available, the expected positions of the principal infrared absorption bands can be predicted based on the analysis of structurally similar pyrazole derivatives and established correlations for organic functional groups.[1][2][3][4] The following table summarizes the anticipated IR absorption peaks and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium-Weak | C-H stretching (aromatic/heteroaromatic) |

| 2980-2850 | Medium-Strong | C-H stretching (aliphatic - CH₃, CH₂) |

| 1725-1705 | Strong | C=O stretching (ester) |

| 1600-1500 | Medium-Strong | C=C and C=N stretching (pyrazole ring) |

| 1470-1430 | Medium | C-H bending (CH₃, CH₂) |

| 1275-1200 | Strong | C-O stretching (ester) |

| 1100-1000 | Strong | C-O stretching (methoxy ether) |

Experimental Protocol for Infrared Spectroscopy

The following protocol outlines a standard procedure for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid organic compound like this compound.[5][6][7][8][9]

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Potassium bromide (KBr), IR-grade

-

Pellet press

-

Sample of this compound

-

Spatula

-

Desiccator

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the IR spectrum. Allow it to cool in a desiccator.

-

Place a small amount of the this compound sample (approximately 1-2 mg) and about 100-200 mg of dry KBr powder into an agate mortar.

-

Grind the mixture gently but thoroughly with the pestle until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the IR radiation.

-

Transfer a portion of the powdered mixture into the collar of a pellet press.

-

Assemble the pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent KBr pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet containing the sample into the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the raw data by performing a background subtraction.

-

Identify and label the significant absorption peaks in the spectrum.

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Visualizing Molecular Structure and Vibrational Modes

The following diagrams illustrate the molecular structure of this compound and a conceptual representation of its key vibrational modes.

Caption: Molecular structure of this compound.

Caption: Conceptual diagram of key vibrational modes and their expected IR peaks.

References

- 1. researchgate.net [researchgate.net]

- 2. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. amherst.edu [amherst.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. webassign.net [webassign.net]

Technical Guide: Solubility Profile of Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its expected solubility characteristics based on its molecular structure and the known properties of related pyrazole derivatives. Furthermore, this guide presents detailed experimental protocols for determining solubility, a framework for data presentation, and a visual representation of the experimental workflow to aid researchers in generating and interpreting solubility data for this compound and its analogs.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural features, including the pyrazole core, ester, and methoxy groups, make it a versatile building block for the synthesis of bioactive molecules. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and overall process development.

This guide provides a foundational understanding of the anticipated solubility of this compound and equips researchers with the necessary protocols to determine its precise solubility profile.

Predicted Solubility Profile

The molecule possesses both polar (ester and methoxy groups, nitrogen atoms in the pyrazole ring) and non-polar (ethyl and methyl groups, pyrazole ring) characteristics. This amphiphilic nature suggests that its solubility will be influenced by the polarity of the solvent.

-

High Expected Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), the compound is expected to exhibit high solubility due to favorable dipole-dipole interactions.

-

Moderate to Good Expected Solubility: In common polar protic solvents like ethanol, methanol, and isopropanol, the compound is likely to be soluble, facilitated by hydrogen bonding with the solvent molecules. Solvents such as acetone and ethyl acetate, which have intermediate polarity, are also expected to be effective at dissolving this compound.

-

Low Expected Solubility: In non-polar solvents like hexane, cyclohexane, and toluene, the solubility is anticipated to be limited due to the compound's polar functional groups.

Quantitative Solubility Data

To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data for this compound.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Isothermal Shake-Flask | ||

| Ethanol | 25 | Isothermal Shake-Flask | ||

| Isopropanol | 25 | Isothermal Shake-Flask | ||

| Acetone | 25 | Isothermal Shake-Flask | ||

| Ethyl Acetate | 25 | Isothermal Shake-Flask | ||

| Acetonitrile | 25 | Isothermal Shake-Flask | ||

| Dichloromethane | 25 | Isothermal Shake-Flask | ||

| Toluene | 25 | Isothermal Shake-Flask | ||

| Hexane | 25 | Isothermal Shake-Flask | ||

| Dimethylformamide (DMF) | 25 | Isothermal Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Isothermal Shake-Flask |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific solvent.

4.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate the solubility in the original saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for determining the solubility of a compound.

Conclusion

While specific quantitative solubility data for this compound remains to be publicly documented, this guide provides a robust framework for researchers to understand its expected behavior and to experimentally determine its solubility in a range of organic solvents. The provided protocols and data presentation templates are intended to standardize the collection and reporting of this critical physicochemical property, thereby supporting the advancement of research and development involving this important chemical entity.

An In-depth Technical Guide on the Potential Biological Activity of Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the predicted biological activities of the novel molecule, ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes data from structurally related pyrazole derivatives to forecast its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This guide details the potential mechanisms of action, summarizes quantitative data from analogous compounds, provides detailed experimental protocols for assessing these activities, and visualizes key signaling pathways and workflows.

Introduction to the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is present in a variety of clinically used drugs and biologically active compounds. The versatility of the pyrazole core allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties. Derivatives of pyrazole have been extensively investigated and have shown significant potential in various therapeutic areas.

Potential Biological Activities

Based on the biological profiles of structurally similar pyrazole-4-carboxylate derivatives, this compound is predicted to exhibit the following activities:

Anticancer Activity

Pyrazole derivatives are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Predicted Mechanism of Action: A primary anticipated mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis. By inhibiting VEGFR-2, the compound could potentially disrupt the tumor's blood supply, leading to a reduction in growth and spread.

Table 1: Anticancer Activity of Structurally Similar Pyrazole-4-carboxylate Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylates | A549 (Lung) | 26 | [1] |

| Pyrazole-4-carboxamide analogues | HeLa (Cervical), HepG2 (Liver) | 0.43, 0.67 | |

| Pyrazole-based lamellarin O analogues | HCT116, HT29, SW480 (Colorectal) | Low micromolar range | |

| Pyrazole-based chalcone derivatives | HNO-97 | 10, 10.56 | [2] |

| 3,5-diaminopyrazole-1-carboxamide | HePG2, HCT-116, MCF-7 | 6.57, 9.54, 7.97 | [3] |

Anti-inflammatory Activity

Many pyrazole derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Predicted Mechanism of Action: The compound is predicted to act as an inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK). The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines. Inhibition of this pathway can lead to a reduction in the inflammatory response.

Table 2: Anti-inflammatory Activity of Structurally Similar Pyrazole-4-carboxylate Derivatives

| Compound/Derivative Class | Assay | IC50 (µM) or % Inhibition | Reference |

| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | Carrageenan-induced paw edema | Significant activity | [4] |

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Carrageenan-induced paw edema | Significant activity at 25 mg/kg | [5] |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester | Carrageenan-induced paw edema | Reduced edema at 15 and 30 mg/kg | [6] |

| 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters | Analgesic and anti-inflammatory assays | Imperative activity | [7] |

| Pyrazoline derivatives | HRBC haemolysis | IC50 values reported in µg/mL | [8] |

Antimicrobial Activity

The pyrazole nucleus is a common feature in many compounds with antibacterial and antifungal properties.

Predicted Mechanism of Action: The antimicrobial activity of pyrazole derivatives is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.

Table 3: Antimicrobial Activity of Structurally Similar Pyrazole-4-carboxylate Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates | E. coli, P. aeruginosa, C. parapsilosis | 0.038-0.067 (µmol/mL) | [9] |

| Pyrazole derivatives | S. aureus, C. albicans | 12.5 | [10] |

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles | K. pneumoniae, A. baumannii | 512-1024 | |

| Nitrofuran containing tetrasubstituted pyrazoles | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | Good activity | [5] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route can be adapted from known procedures for preparing substituted pyrazole-4-carboxylates. A key step involves the ring-closing reaction of a suitably substituted precursor with methylhydrazine.

Illustrative Synthetic Workflow:

Caption: A potential synthetic workflow for the target compound.

General Procedure (adapted from patent literature):

-

Preparation of the Precursor: A suitable precursor, such as an alkyl 2-alkomethylene-4-methoxy-3-oxobutyrate, would be required.

-

Ring Closure: The precursor is reacted with methylhydrazine in a two-phase system. A weak base like potassium carbonate is dissolved in water to form an aqueous solution, which is then mixed with an organic solvent (e.g., toluene) containing the precursor. The reaction is typically carried out at low temperatures (e.g., -10°C to 0°C).

-

Work-up and Purification: After the reaction is complete, the organic layer is separated, washed, dried, and concentrated under vacuum. The crude product is then purified, for instance by column chromatography, to yield the final compound.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Workflow for MTT Assay:

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.

Experimental Workflow for COX-2 Inhibition Assay:

Caption: Workflow for the in vitro COX-2 inhibition assay.

Detailed Protocol:

-

Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer.

-

Inhibitor Addition: Add various concentrations of this compound to the enzyme solution and pre-incubate.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-15 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow for Broth Microdilution:

Caption: Workflow for the broth microdilution antimicrobial assay.

Detailed Protocol:

-

Compound Dilution: Prepare two-fold serial dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway Visualizations

VEGFR-2 Signaling Pathway Inhibition

Caption: Predicted inhibition of the VEGFR-2 signaling pathway.

p38 MAP Kinase Signaling Pathway Inhibition

Caption: Predicted inhibition of the p38 MAP kinase signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, a comprehensive analysis of structurally related compounds strongly suggests its potential as a multi-faceted therapeutic agent with anticancer, anti-inflammatory, and antimicrobial properties. The presence of the N-methyl, C3-methoxy, and C4-ethyl carboxylate substitutions on the pyrazole core provides a unique chemical entity that warrants further investigation.

Future research should focus on the synthesis and in vitro evaluation of this compound using the protocols outlined in this guide. Positive results from these initial screenings would justify more in-depth mechanistic studies and in vivo testing to fully elucidate its therapeutic potential and establish a comprehensive structure-activity relationship. The insights provided in this technical guide offer a solid foundation for initiating such a research and development program.

References

- 1. banglajol.info [banglajol.info]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylate Derivatives

Introduction

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of numerous biologically active compounds.[1][2] First isolated in 1959 from watermelon seeds in the form of 1-pyrazolyl-alanine, the pyrazole scaffold has since been identified as a critical pharmacophore in a vast array of synthetic molecules with significant therapeutic and agricultural applications.[1][3] The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883.[2] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and agrochemical properties.[4][5][6][7]

Among the diverse classes of pyrazole derivatives, pyrazole carboxylates and their related congeners (amides, esters) have garnered substantial attention. The introduction of a carboxylate group or its derivatives onto the pyrazole ring provides a versatile handle for further chemical modification and can significantly influence the molecule's physicochemical properties and biological activity. This guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of pyrazole carboxylate derivatives, offering a technical resource for professionals in chemical and pharmaceutical research.

I. Foundational Syntheses of the Pyrazole Ring

The journey to pyrazole carboxylate derivatives begins with the foundational methods for constructing the pyrazole core itself. Two classical named reactions, the Knorr pyrazole synthesis and the Pechmann pyrazole synthesis, were pivotal in the early exploration of this heterocyclic system.

The Knorr Pyrazole Synthesis (1883)

The first synthesis of substituted pyrazoles was reported by Ludwig Knorr in 1883.[8][9] The Knorr pyrazole synthesis involves the condensation of a β-diketone (or a related 1,3-dicarbonyl compound like a β-ketoester) with a hydrazine derivative.[8][10][11][12] This reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[10][11][13] When a β-ketoester is used as the 1,3-dicarbonyl component, this reaction leads to the formation of pyrazolones, which are tautomers of hydroxypyrazoles and can be precursors to pyrazole carboxylates.[11] The reaction can sometimes lead to a mixture of regioisomers, depending on which carbonyl group of the dicarbonyl compound is initially attacked by the hydrazine.[8][10]

The Pechmann Pyrazole Synthesis (1898)

Discovered by the German chemist Hans von Pechmann, this method provides another route to the pyrazole nucleus.[2][14] The Pechmann synthesis involves the 1,3-dipolar cycloaddition of diazomethane to an acetylene.[14][15] A significant extension of this reaction for the purpose of this guide is the analogous addition of diazoacetic esters to alkynes, which directly yields pyrazolecarboxylic acid derivatives.[15]

II. Evolution of Synthetic Methodologies for Pyrazole Carboxylate Derivatives

Building upon the foundational syntheses, a variety of methods have been developed to afford specific isomers of pyrazole carboxylates with greater control and efficiency.

Synthesis of Pyrazole-3-carboxylate and Pyrazole-5-carboxylate Derivatives

These two isomers are often discussed together as their syntheses can be closely related and sometimes occur concurrently.

A. Condensation of Hydrazines with β-Ketoesters and Related Compounds: A modification of the Knorr synthesis using precursors like dimethyl acetylene dicarboxylate (DMAD) is a common route. For instance, the reaction of phenylhydrazine with DMAD can yield methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[16]

B. 1,3-Dipolar Cycloaddition Reactions: This is a powerful method for constructing the pyrazole ring with control over substitution. A notable example is the 1,3-dipolar cycloaddition of ethyl diazoacetate with α,β-unsaturated carbonyl compounds, which can produce pyrazole-5-carboxylates with excellent regioselectivity.[8][17]

Synthesis of Pyrazole-4-carboxylate Derivatives

The synthesis of pyrazole-4-carboxylates often employs different strategies.

A. Vilsmeier Cyclization: A widely used method involves the Vilsmeier-Haack reaction on hydrazones of β-ketoesters.[18] This reaction uses a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to achieve diformylation and subsequent cyclization to yield pyrazole-4-carboxaldehydes, which can be oxidized to the corresponding carboxylic acids.[18][19] This method has been adapted for both conventional heating and microwave-assisted synthesis, with the latter often providing higher yields in shorter reaction times.[18]

B. From Substituted Propenoates: An alternative route involves the reaction of hydrazine with compounds like ethyl 2-formyl-3-oxopropanoate to directly form the ethyl 1H-pyrazole-4-carboxylate.[20]

III. Key Discoveries and Applications in Agrochemicals and Drug Development

The interest in pyrazole carboxylate derivatives has surged due to their proven utility as intermediates and active ingredients in both agriculture and medicine.[4][8]

Agrochemical Applications

Pyrazole derivatives have a long history of use in the agrochemical industry as herbicides, insecticides, and fungicides.[7][8] Pyrazole carboxamides, derived from pyrazole carboxylic acids, are particularly prominent as succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides. A prime example is Fluxapyroxad , a broad-spectrum fungicide containing a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core.[21][22] Recent research continues to explore novel pyrazole carboxylate derivatives, such as those containing a thiazole moiety, for potent antifungal activity against various plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum.[21][23][24]

Pharmaceutical and Medicinal Applications

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and its carboxylate derivatives are no exception. They have been investigated for a wide range of therapeutic applications.[3][4][6]

-

Anticancer Activity: Numerous pyrazole carboxylate and carbohydrazide derivatives have been synthesized and evaluated for their antitumor properties.[1] For example, certain 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have shown potent activity against lung cancer cell lines (A549).[1][25] These compounds are often investigated for their ability to inhibit protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[26]

-

Anti-inflammatory Activity: The pyrazole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.[27] Researchers have synthesized novel pyrazole carboxylate derivatives and evaluated them as selective COX-2 inhibitors and anti-inflammatory agents.[6]

-

Antimicrobial and Antiviral Activity: Pyrazole carboxylates and their derivatives have been explored for their efficacy against various bacterial, fungal, and viral pathogens.[4][7][8] Some 1H-pyrazole-4-carbohydrazide derivatives, for instance, have demonstrated significant leishmanicidal and antimalarial activities.[25]

-

Enzyme Inhibition: Beyond COX and SDH, pyrazole carboxylates have been designed to inhibit other key enzymes. For example, derivatives bearing a sulfonamide moiety have been developed as potent inhibitors of carbonic anhydrase (CA), an enzyme family implicated in various diseases.[26]

IV. Data Presentation

Table 1: Key Synthetic Methods for Pyrazole Carboxylate Derivatives

| Method | Starting Materials | Product Isomer(s) | Typical Yields |

| Knorr Synthesis Variant | Phenylhydrazine, Dimethyl acetylene dicarboxylate (DMAD) | Pyrazole-3-carboxylate | Not specified |

| 1,3-Dipolar Cycloaddition | Ethyl diazoacetate, α-Methylene carbonyl compounds | Pyrazole-5-carboxylate | Good to Excellent |

| Vilsmeier Cyclization | Hydrazones of β-keto esters, Vilsmeier reagent (POCl₃/DMF) | Pyrazole-4-carboxylate | Good to Excellent (Higher with microwave) |

| Condensation | Hydrazine, Ethyl 2-formyl-3-oxopropanoate | Pyrazole-4-carboxylate | 72% |

Table 2: Biological Activities of Representative Pyrazole Carboxylate Derivatives

| Compound Class/Example | Target/Activity | Quantitative Data |

| Thiazole-containing pyrazole carboxylate (Compound 24) | Antifungal (vs. Botrytis cinerea) | EC₅₀ = 0.40 mg/L |

| Thiazole-containing pyrazole carboxylate (Compound 15) | Antifungal (vs. Valsa mali) | EC₅₀ = 0.32 mg/L |

| Thiazole-containing pyrazole carboxylate (Compound 15) | Succinate Dehydrogenase (SDH) Inhibition | IC₅₀ = 82.26 µM |

| Pyrazole-sulfonamide derivatives | Carbonic Anhydrase I (hCA I) Inhibition | Kᵢ = 0.063–3.368 µM |

| Pyrazole-sulfonamide derivatives | Carbonic Anhydrase II (hCA II) Inhibition | Kᵢ = 0.007–4.235 µM |

| Aminopyrazoles (Compound 492) | Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition | IC₅₀ = 3 nM |

V. Experimental Protocols

Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (A Pyrazole-3-carboxylate)[17]

This one-pot, two-component reaction exemplifies a common route to pyrazole-3-carboxylate precursors.

-

Reagents: Phenyl hydrazine (2 mmol, 0.22 g), Dimethylacetylene dicarboxylate (DMAD) (2 mmol, 0.28 g), Toluene/Dichloromethane (1:1 mixture, 10 mL).

-

Procedure:

-

A mixture of phenyl hydrazine and DMAD is stirred at reflux for 2 hours in the toluene/DCM solvent mixture.

-

The completion of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the solvent is evaporated under reduced pressure.

-

The resulting white solid is recrystallized from ethanol to yield the pure product.

-

-

Characterization Data:

-

Melting Point: 188 °C

-

¹H NMR (300 MHz, DMSO-d₆): δ 3.80 (3H, s, OCH₃), 5.98 (1H, s, pyrazole-H4), 7.34–7.74 (5H, m, Ar-H), 12.16 (1H, s, OH).

-

FTIR (ATR): 3204, 1728, 1249 cm⁻¹.

-

Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters via Vilsmeier Cyclization[19]

This protocol describes a conventional heating method for synthesizing pyrazole-4-carboxylate esters.

-

Reagents: Hydrazone of a β-keto ester (0.001 mol), Dry Dimethylformamide (DMF) (4 mL), Phosphorus oxychloride (POCl₃) (0.003 mol, 4.60 g).

-

Procedure:

-

POCl₃ is added dropwise to an ice-cold, stirred solution of the hydrazone in dry DMF.

-

The reaction mixture is allowed to warm to room temperature and then refluxed at 70–80 °C for approximately 4 hours.

-

The resulting mixture is poured onto crushed ice and neutralized with dilute sodium hydroxide solution.

-

The mixture is left standing overnight to allow for precipitation.

-

The pale yellow precipitate obtained is collected and purified by silica gel column chromatography (ethyl acetate/petroleum ether, 15:85) to yield the final product.

-

Synthesis of Ethyl 1H-pyrazole-4-carboxylate[21]

This procedure details the synthesis from (ethoxycarbonyl)malondialdehyde.

-

Reagents: Ethyl 2-formyl-3-oxopropanoate ((ethoxycarbonyl)malondialdehyde) (192 mmol, 27.6 g), Hydrazine (193 mmol, 6.2 g), Ethanol (150 mL).

-

Procedure:

-

Hydrazine is added slowly to a solution of ethyl 2-formyl-3-oxopropanoate in ethanol under ice bath cooling conditions.

-

The reaction mixture is stirred at room temperature for 17 hours.

-

Ethanol is removed from the reaction mixture by vacuum distillation.

-

The residue is purified by silica gel column chromatography (dichloromethane/ethyl acetate) to yield ethyl 1H-pyrazole-4-carboxylate as yellow crystals.

-

-

Characterization Data:

-

Yield: 72.4%

-

¹H-NMR (CDCl₃/TMS): δ 8.08 (2H, s), 5.30 (1H, s), 4.31 (2H, q), 1.36 (3H, t).

-

VI. Mandatory Visualizations

Synthetic Pathway Diagrams

// Nodes Intermediate [label="Hydrazone\nIntermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges R1_CO_CH2_CO_R2 -> Intermediate [label="+ Hydrazine", color="#34A853"]; NH2NHR3 -> Intermediate [color="#34A853"]; Intermediate -> Pyrazole [label="Cyclization &\n-H₂O", color="#EA4335"];

// Style {rank=same; R1_CO_CH2_CO_R2; NH2NHR3;} graph [label="Knorr Pyrazole Synthesis Workflow", labelloc=b, fontsize=12, fontcolor="#202124"]; } dot Caption: Knorr Pyrazole Synthesis Workflow.

// Nodes Intermediate [label="Diformylation &\nCyclization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Hydrazone -> Intermediate [label="+ Reagent", color="#4285F4"]; Vilsmeier_Reagent -> Intermediate [color="#4285F4"]; Intermediate -> Pyrazole [label="Neutralization", color="#FBBC05"];

// Style {rank=same; Hydrazone; Vilsmeier_Reagent;} graph [label="Vilsmeier Cyclization for Pyrazole-4-carboxylates", labelloc=b, fontsize=12, fontcolor="#202124"]; } dot Caption: Vilsmeier Cyclization Workflow.

// Nodes Cycloaddition [label="[3+2]\nCycloaddition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Diazoacetate -> Cycloaddition [color="#EA4335"]; Unsaturated_Carbonyl -> Cycloaddition [color="#EA4335"]; Cycloaddition -> Pyrazole [label="Aromatization", color="#34A853"];

// Style {rank=same; Diazoacetate; Unsaturated_Carbonyl;} graph [label="1,3-Dipolar Cycloaddition for Pyrazole-5-carboxylates", labelloc=b, fontsize=12, fontcolor="#202124"]; } dot Caption: 1,3-Dipolar Cycloaddition Workflow.

VII. Conclusion

From the foundational discoveries of Knorr and Pechmann to the sophisticated, regioselective synthetic strategies of today, the history of pyrazole carboxylate derivatives is rich with chemical innovation. The journey has transformed this class of molecules from laboratory curiosities into vital components of modern agriculture and medicine. Their continued success as fungicides, and their vast potential as anticancer, anti-inflammatory, and antimicrobial agents, ensures that the exploration of pyrazole carboxylate derivatives will remain a vibrant and fruitful area of research. The development of more efficient, environmentally benign synthetic methods and the continued elucidation of their structure-activity relationships will undoubtedly lead to the discovery of new and improved derivatives to address ongoing challenges in human health and food security.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]